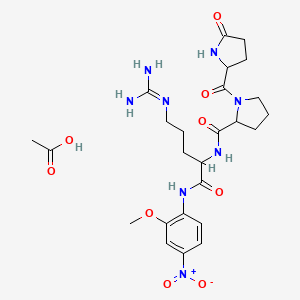
pGlu-Pro-Arg-MNA monoacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
pGlu-Pro-Arg-MNA monoacetate is a chromogenic substrate used primarily in biochemical assays. It is modeled after a thrombin cleavage site in human fibrinogen and is utilized for sensitive assays of antithrombin III activity . The compound has a molecular formula of C25H36N8O9 and a molecular weight of 592.6 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pGlu-Pro-Arg-MNA monoacetate involves the sequential coupling of amino acids and the chromogenic moiety. The process typically starts with the protection of functional groups, followed by peptide bond formation using coupling reagents such as carbodiimides. The final step involves the deprotection of the peptide and the addition of the monoacetate group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
化学反应分析
Types of Reactions
pGlu-Pro-Arg-MNA monoacetate undergoes several types of chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the proline residue.
Substitution: The chromogenic moiety can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Hydrolysis: Acidic or basic solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Substitution: Nucleophiles for substitution reactions
Major Products
The major products formed from these reactions include smaller peptide fragments and modified chromogenic substrates .
科学研究应用
pGlu-Pro-Arg-MNA monoacetate is widely used in scientific research, particularly in:
Biochemistry: As a chromogenic substrate for measuring enzyme activity, especially thrombin and antithrombin III
Medicine: In diagnostic assays for blood coagulation disorders
Chemistry: For studying peptide synthesis and hydrolysis reactions
Industry: In the production of diagnostic kits and biochemical reagents
作用机制
pGlu-Pro-Arg-MNA monoacetate functions as a substrate for thrombin, which cleaves the peptide bond between arginine and the chromogenic moiety. This cleavage releases the chromogenic group, which can be measured photometrically. The activity of antithrombin III can be assessed by its ability to inhibit thrombin, thus preventing the cleavage of the substrate .
相似化合物的比较
Similar Compounds
pGlu-Pro-Arg-MNA: Lacks the monoacetate group but otherwise similar in structure and function
pGlu-Pro-Arg-pNA: Another chromogenic substrate with a different chromogenic group
Uniqueness
pGlu-Pro-Arg-MNA monoacetate is unique due to its high sensitivity and specificity for thrombin and antithrombin III assays. The addition of the monoacetate group enhances its solubility and stability, making it more suitable for various biochemical applications .
属性
分子式 |
C25H36N8O9 |
|---|---|
分子量 |
592.6 g/mol |
IUPAC 名称 |
acetic acid;N-[5-(diaminomethylideneamino)-1-(2-methoxy-4-nitroanilino)-1-oxopentan-2-yl]-1-(5-oxopyrrolidine-2-carbonyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C23H32N8O7.C2H4O2/c1-38-18-12-13(31(36)37)6-7-14(18)28-20(33)15(4-2-10-26-23(24)25)29-21(34)17-5-3-11-30(17)22(35)16-8-9-19(32)27-16;1-2(3)4/h6-7,12,15-17H,2-5,8-11H2,1H3,(H,27,32)(H,28,33)(H,29,34)(H4,24,25,26);1H3,(H,3,4) |
InChI 键 |
NPFQYEIMISHQDL-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)O.COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)C3CCC(=O)N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,6-Dihydroxy-2-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione](/img/structure/B15128416.png)
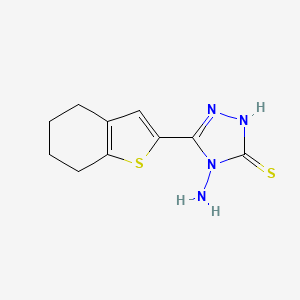
![4-[(E)-4-chloro-1-[4-(2-hydroxyethoxy)phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B15128431.png)
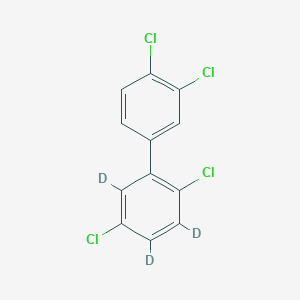
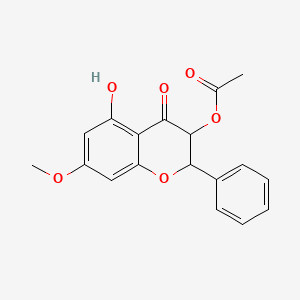
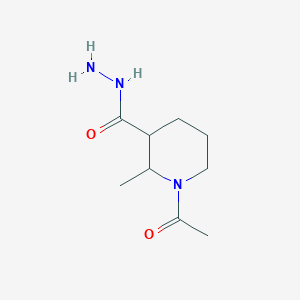
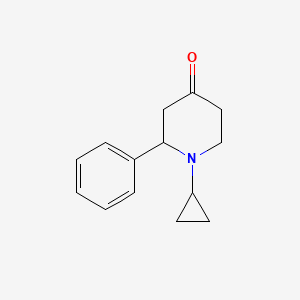
![1-(Benzo[d]oxazol-2-yl)cyclopropanamine](/img/structure/B15128449.png)
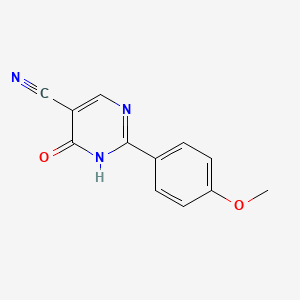


![(Z)-3-((2'-(n'-hydroxycarbamimidoyl)-[1,1'-biphenyl]-4-yl)methyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B15128479.png)
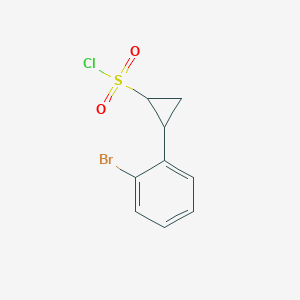
![Hexahydro-1H-spiro[cyclopenta[b]pyrrole-3,4'-oxane]](/img/structure/B15128495.png)
